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Abstract
Laurinterol, a halogenated sesquiterpene primarily isolated from marine red algae of the

genus Laurencia, has garnered significant attention within the scientific community due to its

diverse and potent biological activities. This technical guide provides a comprehensive

overview of the discovery, isolation, structural elucidation, and multifaceted bioactivities of

laurinterol. Detailed experimental protocols for its extraction, purification, and characterization

are presented, alongside a summary of its quantitative biological data. Furthermore, this

document elucidates the current understanding of laurinterol's mechanism of action, including

its role in inducing apoptosis and inhibiting Na+/K+-ATPase, visualized through signaling

pathway and experimental workflow diagrams. This guide is intended for researchers,

scientists, and drug development professionals interested in the exploration of marine natural

products for therapeutic and biotechnological applications.

Introduction
The marine environment is a vast and largely untapped reservoir of novel chemical entities with

significant potential for drug discovery. Among the myriad of marine organisms, the red algae of

the genus Laurencia are prolific producers of structurally unique and biologically active

secondary metabolites, particularly halogenated terpenoids. One of the most prominent

compounds isolated from these algae is laurinterol, a brominated sesquiterpene first identified

in Laurencia intermedia. Laurinterol has since been isolated from several other Laurencia

species, including Laurencia johnstonii and Laurencia okamurai.[1]
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This compound has demonstrated a broad spectrum of biological effects, including

antibacterial, antimycobacterial, cytotoxic, antifouling, and insecticidal properties.[2][3][4] Its

potent bioactivities, coupled with its relative abundance in certain Laurencia species, make

laurinterol an attractive candidate for further investigation and development in various fields,

from medicine to marine biotechnology. This guide aims to consolidate the key technical

information surrounding the discovery and study of laurinterol, providing a valuable resource

for the scientific community.

Physicochemical Properties of Laurinterol
Laurinterol is characterized by a unique bicyclic sesquiterpene skeleton with a bromine atom

and a hydroxyl group attached to an aromatic ring.

Property Value

Molecular Formula C₁₅H₁₉BrO

Molecular Weight 295.21 g/mol

IUPAC Name
4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-

bicyclo[3.1.0]hexanyl]-5-methylphenol

CAS Number 10539-87-4

Biological Activities of Laurinterol: Quantitative
Data
Laurinterol exhibits a range of biological activities, with quantitative data available for its

cytotoxic, antimycobacterial, antibacterial, and antifouling effects. The following tables

summarize the key findings from various studies.

Table 3.1: Cytotoxic Activity of Laurinterol
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Cell Line Assay IC₅₀ (µg/mL) Reference

Vero (normal kidney

cells)
WST-1 15.68 [2]

MCF-7 (breast

cancer)
WST-1 16.07 [2]

Murine Macrophages Not Specified CC₅₀: 23.7 [4][5]

Table 3.2: Antimycobacterial Activity of Laurinterol
Mycobacterium Strain MIC (µg/mL) Reference

M. tuberculosis (8 out of 9

strains)
≤ 100 [5]

M. tuberculosis CIPTIR-F296 25 [4][6]

M. abscessus (3 strains) 6.2 [4]

M. fortuitum 25 [4]

M. intracellulare (2 strains) 12.5 - 25 [4]

Table 3.3: Antibacterial Activity of Laurinterol Against
Biofilm-Forming Marine Bacteria

Bacterial Strain MIC (µg/mL) Reference

Bacillus altitudinis < 3.9 [1]

Bacillus pumilus < 3.9 [1]

Bacillus subtilis < 3.9 [1]

Bacillus cereus < 3.9 [1]

Table 3.4: Antifouling Activity of Laurinterol Against
Amphibalanus amphitrite Larvae
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Activity EC₅₀ (µg/mL) LC₅₀ (µg/mL) Reference

Settlement Inhibition 0.65 5.8 [1]

Experimental Protocols
This section provides detailed methodologies for the extraction, purification, structural

elucidation, and biological evaluation of laurinterol as cited in the literature.

Extraction and Isolation of Laurinterol from Laurencia
johnstonii
The following protocol is a composite based on methodologies described in the literature.[7]

Collection and Preparation of Algal Material: Fresh specimens of Laurencia johnstonii are

collected and thoroughly cleaned of epiphytes and debris. The material is then air-dried or

freeze-dried and ground into a fine powder.

Solvent Extraction: The powdered algal material is extracted with ethanol at room

temperature with gentle agitation for several days. The solvent is replaced multiple times to

ensure exhaustive extraction. The ethanol extracts are then combined.

Crude Extract Preparation: The combined ethanol extract is filtered (e.g., using Whatman

No. 4 filter paper) and the solvent is removed under reduced pressure using a rotary

evaporator to yield a crude extract.

Chromatographic Purification:

Size-Exclusion Chromatography: The crude extract is subjected to size-exclusion

chromatography on a Sephadex LH-20 column, eluting with 100% methanol. Fractions are

collected and monitored by thin-layer chromatography (TLC).

Silica Gel Chromatography: Fractions enriched with laurinterol are further purified by

open column chromatography on silica gel. A stepwise gradient of n-hexane and ethyl

acetate is used for elution. Pure laurinterol is typically eluted with 100% n-hexane.
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Structural Elucidation
The definitive structure of laurinterol is determined using a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a high-field NMR spectrometer (e.g., Bruker AVANCE 500 MHz). Samples are dissolved

in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent

signal.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass and molecular formula of the compound.

Cytotoxicity Assay (WST-1 Assay)
The following is a generalized protocol for assessing the cytotoxic effects of laurinterol on cell

lines.[2]

Cell Seeding: Cells (e.g., MCF-7 or Vero) are seeded into 96-well microplates at a specific

density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

Compound Treatment: Laurinterol, dissolved in a suitable solvent like DMSO, is added to

the wells at various concentrations. Control wells receive the vehicle (DMSO) or a standard

cytotoxic drug (e.g., paclitaxel, cisplatin). The cells are incubated with the compound for a

specified period (e.g., 24 hours).

Cell Viability Measurement: After incubation, a cell proliferation reagent such as WST-1 is

added to each well. The cells are incubated for a further period (e.g., 90 minutes) to allow for

the conversion of the tetrazolium salt to formazan by metabolically active cells.

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The

concentration of laurinterol that inhibits 50% of cell growth (IC₅₀) is calculated from the

dose-response curve.

Signaling Pathways and Mechanisms of Action
Laurinterol's biological effects are attributed to its interaction with specific cellular targets and

signaling pathways. The primary mechanisms of action identified to date are the induction of
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apoptosis and the inhibition of Na+/K+-ATPase.

Induction of Apoptosis
Laurinterol has been shown to induce programmed cell death, or apoptosis, in cancer cells.[3]

[8] In melanoma cells, this process has been linked to a p53-dependent pathway.[3]

Upregulation of the tumor suppressor protein p53 can lead to cell cycle arrest and the

activation of the intrinsic apoptosis signaling cascade.
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Inhibition of Na+/K+-ATPase
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A key molecular target of laurinterol is the Na+/K+-ATPase, a transmembrane protein crucial

for maintaining cellular ion homeostasis.[5][7] Inhibition of this pump by laurinterol leads to an

increase in intracellular sodium concentration, which can trigger a cascade of events including

the production of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.[7]
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The process from the collection of Laurencia to the identification and biological testing of

laurinterol follows a systematic workflow.
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Laurinterol, a prominent sesquiterpene from Laurencia species, stands out as a marine

natural product with significant therapeutic and biotechnological potential. Its diverse biological

activities, including potent cytotoxic and antimycobacterial effects, underscore its importance as

a lead compound for drug development. The elucidation of its mechanisms of action,

particularly the induction of apoptosis via p53-dependent pathways and inhibition of the

Na+/K+-ATPase pump, provides a solid foundation for further preclinical and clinical

investigations. This technical guide has summarized the key data and methodologies related to

laurinterol, offering a valuable resource to spur continued research into this promising marine-

derived compound. Future studies should focus on optimizing its therapeutic index, exploring

its full range of biological activities, and developing sustainable methods for its production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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